molecular formula C23H20N4O3S B11007971 methyl 5-benzyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-benzyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11007971
M. Wt: 432.5 g/mol
InChI Key: NKAQNEDFHBWIGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-benzyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a pyrazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-benzyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-benzyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or amines .

Mechanism of Action

The mechanism of action of methyl 5-benzyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyrazole derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Methyl 5-benzyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The thiazole ring structure is crucial for its biological activity, as it often interacts with various biological targets. The presence of the pyrazole moiety enhances its pharmacological profile by potentially increasing its binding affinity to target receptors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In one study, thiazole derivatives exhibited IC50 values in the low micromolar range against multiple cancer types, indicating potent anticancer properties .

Table 1: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
8bU87MG2.42
10bA5490.93
11aHeLa0.58
21MCF71.32
24aHCT1160.49

Antibacterial Activity

Thiazole derivatives have also been evaluated for their antibacterial properties. The compound demonstrated activity against both Gram-positive and Gram-negative bacteria. In comparative studies, certain thiazoles showed twofold to sixteenfold increased antibacterial effects compared to standard antibiotics such as oxytetracycline .

Table 2: Antibacterial Activity of Thiazole Derivatives

CompoundBacteriaMIC (µg/mL)
15bStaphylococcus aureus7.8
15bEscherichia coli15.6
OtherVarious Strains>16-fold increase vs Oxytetracycline

The mechanisms underlying the biological activities of this compound are thought to involve:

  • Inhibition of Enzymatic Activity : Compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Interference with Bacterial Cell Wall Synthesis : The structural features of thiazoles allow them to disrupt bacterial cell wall integrity.
  • Targeting Kinases : Some derivatives exhibit inhibitory effects on specific kinases associated with cancer progression .

Case Studies

In a recent case study involving a series of thiazole derivatives, researchers assessed their efficacy against specific cancer cell lines and bacterial strains. The findings indicated that modifications in the thiazole structure significantly influenced the biological activity, suggesting a structure–activity relationship (SAR) that can guide future drug development efforts.

Properties

Molecular Formula

C23H20N4O3S

Molecular Weight

432.5 g/mol

IUPAC Name

methyl 5-benzyl-2-[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C23H20N4O3S/c1-15-18(14-24-27(15)17-11-7-4-8-12-17)21(28)26-23-25-20(22(29)30-2)19(31-23)13-16-9-5-3-6-10-16/h3-12,14H,13H2,1-2H3,(H,25,26,28)

InChI Key

NKAQNEDFHBWIGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=NC(=C(S3)CC4=CC=CC=C4)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.